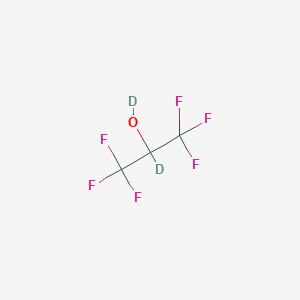

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2

Description

The exact mass of the compound 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEAHWXPCBROCE-AWPANEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191995 | |

| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38701-74-5 | |

| Record name | 2-Propan-2-d-ol-d, 1,1,1,3,3,3-hexafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38701-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038701745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoro[2-2H]propan-2-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) is the deuterated isotopologue of hexafluoroisopropanol (HFIP), a highly polar, dense, and low-viscosity solvent with a unique ability to dissolve a wide range of polymers and biomolecules. Its strong hydrogen bonding capacity and relative acidity make it an invaluable tool in organic synthesis, peptide chemistry, and protein aggregation studies. The substitution of hydrogen with deuterium at the 2-position and in the hydroxyl group provides a valuable probe for mechanistic studies and analyses where isotopic labeling is beneficial. This technical guide provides a comprehensive overview of the core physical properties of HFIP-d2, detailed experimental protocols for their determination, and a workflow illustrating its application in peptide science.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are compared to its non-deuterated counterpart, 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP), to highlight the effects of isotopic substitution.

| Property | This compound (HFIP-d2) | 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) |

| Chemical Formula | C₃D₂F₆O | C₃H₂F₆O |

| Molecular Weight | 170.05 g/mol | 168.04 g/mol |

| Appearance | Clear, colorless liquid | Clear, colorless liquid |

| Boiling Point | 59 °C (at 760 mmHg) | 58.2 - 59 °C (at 760 mmHg)[1][2] |

| Melting Point | -4 °C | -3.3 to -4 °C[1][2] |

| Density | 1.60 g/mL | 1.596 g/mL (at 25 °C)[2][3] |

| Refractive Index | Not available | n20/D 1.275[2][3] |

| Solubility | Fully miscible in water | Soluble in water, chloroform, ether, acetone[3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of volatile and hygroscopic liquids like HFIP-d2.

Determination of Boiling Point (Micro-Boiling Point Method)

Given the typically small quantities of isotopically labeled compounds available, a micro-boiling point determination is recommended.

Apparatus:

-

Thiele tube or similar heating block

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

Introduce a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the heat transfer medium is above the level of the sample.

-

Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

-

For accuracy, repeat the measurement at least twice and calculate the average.

Determination of Melting Point

Due to its low melting point, a cryostatic bath or a melting point apparatus with cooling capabilities is required.

Apparatus:

-

Melting point apparatus with a cooling system

-

Capillary tubes

-

Sample of this compound (frozen)

Procedure:

-

Cool a small sample of the liquid in a sealed container until it solidifies.

-

Quickly crush the frozen solid into a fine powder in a cold environment (e.g., on a pre-cooled mortar and pestle).

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

-

Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute).

-

Observe the sample closely. Record the temperature at which the first signs of melting are observed (the solid begins to shrink and liquefy) and the temperature at which the last solid crystal disappears. This range is the melting point.

-

Due to the hygroscopic nature of HFIP-d2, it is crucial to minimize exposure to atmospheric moisture during sample preparation.

Determination of Density (Pycnometer Method)

A pycnometer provides a precise method for determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Sample of this compound

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Place the filled pycnometer in the thermostatic water bath set to a specific temperature (e.g., 20 °C or 25 °C) until the liquid reaches thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and weigh it again (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and weigh it (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Sample of this compound

-

Dropper or pipette

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Connect the refractometer to the constant temperature water bath set to a standard temperature (typically 20 °C). Allow the instrument to equilibrate.

-

Place a few drops of the liquid sample onto the lower prism of the refractometer.

-

Close the prisms and allow a few moments for the sample to reach the set temperature.

-

Look through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index reading. For an Abbe refractometer, adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Clean the prisms thoroughly with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue after the measurement.

Experimental Workflow: Use of HFIP in Peptide Aggregation Studies

1,1,1,3,3,3-Hexafluoropropan-2-ol is widely used to study and modulate the aggregation of peptides, such as amyloid-beta, which is implicated in Alzheimer's disease. HFIP can dissolve pre-formed aggregates and induce different conformational states of peptides, making it a valuable tool in this area of research. The following workflow outlines a typical experiment to study the effect of HFIP on peptide aggregation.

References

The Role of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 in Advanced Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) is the deuterated form of hexafluoroisopropanol, a fluorinated alcohol with remarkable properties that have made it an invaluable tool in various fields of scientific research. Its unique combination of high polarity, low nucleophilicity, and strong hydrogen bond-donating capabilities, coupled with the isotopic labeling of its hydroxyl and methine protons, makes HFIP-d2 particularly well-suited for advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the applications of HFIP-d2 in research, with a focus on its use in drug development, protein and peptide chemistry, and mechanistic studies of organic reactions.

Core Properties and Advantages of HFIP-d2

The substitution of hydrogen with deuterium in the hydroxyl and methine positions of hexafluoroisopropanol offers several key advantages in a research context. In ¹H NMR spectroscopy, the absence of solvent signals in the regions where the hydroxyl and methine protons of the non-deuterated form would appear simplifies complex spectra and prevents the masking of analyte signals. This is crucial for the unambiguous identification and structural elucidation of molecules, as well as for studying subtle intermolecular interactions.

The distinct physical and chemical properties of HFIP, which are retained in its deuterated analogue, are central to its utility. These include its ability to solubilize a wide range of compounds, from small organic molecules to large, aggregation-prone peptides and proteins. This property is particularly significant in the study of amyloidogenic peptides implicated in neurodegenerative diseases.

Data Presentation: Properties and Experimental Parameters

The following tables summarize key quantitative data for HFIP-d2 and provide typical experimental parameters for its use in NMR spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Hexafluoroisopropanol-d2, HFIP-d2 |

| CAS Number | 38701-74-5 |

| Molecular Formula | C₃D₂F₆O |

| Molecular Weight | 170.05 g/mol |

| Boiling Point | 59 °C |

| Melting Point | -4 °C |

| Density | 1.60 g/mL |

| Isotopic Purity | Typically ≥99 atom % D |

Table 2: Typical Experimental Parameters for NMR Studies Utilizing HFIP-d2

| Application | Analyte Concentration | HFIP-d2 Concentration | Spectrometer Frequency | Temperature |

| Peptide Conformational Analysis | 60-100 µM | Neat or in D₂O mixtures | 600-700 MHz | 5-25 °C[1] |

| NMR Titration (Host-Guest) | 0.8-2.9 mM | Variable (e.g., 5-50% in D₂O) | 600 MHz | 298 K[2] |

| Mechanistic Studies | Substrate dependent | Neat or as a co-solvent | Varies | Varies |

Applications in Research and Drug Development

High-Resolution NMR Spectroscopy of Peptides and Proteins

A primary application of HFIP-d2 is as a specialized solvent for NMR studies of peptides and proteins that are prone to aggregation in aqueous solutions. Many amyloidogenic peptides, such as amyloid-beta (Aβ) associated with Alzheimer's disease, are notoriously difficult to study in their monomeric form due to their tendency to form insoluble fibrils. HFIP is a powerful disaggregating agent for these peptides.[3] The use of HFIP-d2 allows for the acquisition of high-resolution NMR spectra of these peptides in a monomeric or non-native helical conformation, providing critical insights into their intrinsic structural propensities.

The ability of HFIP to induce helical structures in peptides is also a key aspect of its utility. By studying the peptide's conformation in HFIP-d2, researchers can identify regions with a predisposition to form α-helices, which can be important for understanding protein folding and misfolding pathways.

Mechanistic Elucidation of Organic Reactions

In organic synthesis, HFIP is known to stabilize cationic intermediates and act as a hydrogen bond donor, thereby influencing reaction pathways and rates. HFIP-d2 is employed in mechanistic studies to probe the role of the solvent's hydroxyl and methine protons in a reaction. By monitoring the reaction using NMR spectroscopy in HFIP-d2, researchers can determine if these protons are involved in proton transfer or hydrogen bonding interactions with reactants, intermediates, or transition states. The absence of interfering solvent signals in the ¹H NMR spectrum is critical for these detailed mechanistic investigations.

NMR Titration Studies of Molecular Interactions

HFIP-d2 is also utilized in NMR titration experiments to study non-covalent interactions, such as host-guest complexation. By systematically varying the concentration of a guest molecule in a solution of a host molecule dissolved in HFIP-d2 (or a mixture containing it), changes in the chemical shifts of the host's protons can be monitored to determine binding affinities and map the binding site. The use of a deuterated solvent is essential to avoid overlap between solvent and analyte signals, which is particularly important when studying weak interactions that result in small chemical shift perturbations.

Experimental Protocols

Protocol 1: Preparation of Monomeric Amyloid-Beta (Aβ) Peptide for NMR Analysis

This protocol is adapted from established methods for the disaggregation of Aβ peptides using HFIP.[4][5]

-

Initial Dissolution: Dissolve the lyophilized Aβ peptide (e.g., Aβ1-42) in 100% HFIP-d2 to a concentration of 1 mg/mL. Vortex gently for 1 minute to ensure complete dissolution.

-

Film Formation: Dry the HFIP-d2/peptide solution under a gentle stream of dry nitrogen gas to form a clear peptide film at the bottom of the vial.

-

Repeated HFIP-d2 Treatment: Re-dissolve the peptide film in 100% HFIP-d2 (1 mg/mL), sonicate in a bath sonicator for 5 minutes, and dry the solution again under nitrogen. Repeat this step at least twice to ensure the removal of pre-existing aggregates.

-

Final Drying: After the final HFIP-d2 evaporation, place the vial under a high vacuum for 1-2 hours to remove any residual solvent.

-

Sample Reconstitution for NMR: For NMR analysis, the resulting peptide film can be dissolved in a suitable buffer. For example, the film can be redissolved in a minimal volume of dimethyl sulfoxide (DMSO) and then diluted into the final NMR buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing 10% (v/v) D₂O for the NMR lock.[1] The final peptide concentration for NMR is typically in the range of 60-100 µM.[1]

-

NMR Data Acquisition: Acquire ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer (e.g., 600 or 700 MHz) at a suitable temperature (e.g., 5 °C for Aβ1-42 to minimize aggregation during the experiment).[1]

Protocol 2: General Procedure for NMR Titration in HFIP-d2/D₂O Mixtures

This protocol outlines a general approach for studying host-guest interactions.

-

Stock Solution Preparation:

-

Prepare a stock solution of the host molecule at a known concentration (e.g., 1.0 mM) in a mixture of HFIP-d2 and D₂O (e.g., 15% v/v HFIP-d2 in D₂O).

-

Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50 mM) in the same solvent mixture.

-

-

Initial NMR Spectrum: Transfer a precise volume (e.g., 500 µL) of the host stock solution to an NMR tube and acquire a reference ¹H NMR spectrum.

-

Titration: Add small aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shift changes of the host's protons as a function of the guest concentration. The data can be fitted to a suitable binding isotherm to determine the association constant (Kₐ).

Visualizations

Figure 1: Workflow for the preparation of monomeric amyloid-beta peptide for NMR analysis using HFIP-d2.

Figure 2: General workflow for an NMR titration experiment to study molecular interactions.

Conclusion

This compound is a powerful and versatile solvent for advanced research, particularly in the fields of structural biology, drug discovery, and physical organic chemistry. Its ability to solubilize challenging analytes and provide a "clean" background for ¹H NMR spectroscopy makes it an indispensable tool for studying the structure and interactions of aggregation-prone peptides and for elucidating complex reaction mechanisms. The detailed protocols and data presented in this guide are intended to facilitate the effective application of HFIP-d2 in the modern research laboratory.

References

Isotopic Purity of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and the analytical methodologies for determining the isotopic purity of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2). Ensuring high isotopic enrichment is critical for the successful application of deuterated compounds in various research and development fields, including their use as internal standards in mass spectrometry-based quantitative analyses, for probing kinetic isotope effects, and in the development of deuterated drugs with enhanced metabolic stability. This document outlines the synthetic route and the theoretical and practical aspects of the primary analytical techniques employed for isotopic purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope at a particular atomic position within a molecule. For this compound, the target is to have two deuterium (D or ²H) atoms replacing the corresponding protium (H or ¹H) atoms on the hydroxyl group and the C2 position. Commercially available HFIP-d2 typically has an isotopic purity of 98% or higher.[1][2][3][4] The presence of incompletely deuterated isotopologues (molecules with one or zero deuterium atoms) can impact the accuracy of experiments where this compound is utilized. Therefore, the precise determination of its isotopic purity is a critical quality control step.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of hexafluoroacetone. To introduce the deuterium atoms at the C2 and hydroxyl positions, a deuterated reducing agent is employed in a deuterated solvent. Sodium borodeuteride (NaBD₄) is a commonly used reagent for this transformation.

Experimental Protocol: Synthesis via Reduction of Hexafluoroacetone

Materials:

-

Hexafluoroacetone (gas or as a hydrate)

-

Sodium borodeuteride (NaBD₄)

-

Deuterium oxide (D₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser is set up under an inert atmosphere.

-

Reagent Preparation: Anhydrous THF is added to the flask. Hexafluoroacetone gas is bubbled through the solvent, or hexafluoroacetone trihydrate is added directly to the flask. The solution is cooled to 0 °C in an ice bath.

-

Reduction: A solution of sodium borodeuteride in D₂O is prepared. This solution is added dropwise to the stirred solution of hexafluoroacetone in THF at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by withdrawing small aliquots for GC-MS analysis.

-

Quenching and Workup: Once the reaction is complete, the mixture is cautiously quenched by the slow addition of D₂O at 0 °C to decompose any unreacted sodium borodeuteride. The resulting mixture is allowed to warm to room temperature.

-

Extraction: The product is extracted with anhydrous diethyl ether. The organic layers are combined.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

Purification: The crude product is purified by fractional distillation to yield this compound.

dot

Caption: Synthesis workflow for this compound.

Analytical Methods for Isotopic Purity Determination

The two principal techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). For HFIP-d2, both proton (¹H) and deuterium (²H) NMR are valuable.

¹H NMR is used to quantify the amount of residual protium at the deuterated positions.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent that does not have signals overlapping with the analyte's signals (e.g., acetone-d6).

-

Add a known amount of a suitable internal standard with a well-resolved signal for quantification.

-

Cap the NMR tube and mix thoroughly until the sample and internal standard are completely dissolved.

NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

-

Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio for the residual proton signals.

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the residual ¹H signal at the C2 position of HFIP-d2 and the signal of the internal standard.

-

The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the internal standard of a known concentration.

²H NMR directly detects the deuterium atoms, confirming their presence and location.

Sample Preparation:

-

Prepare a more concentrated sample, typically 50-100 mg of HFIP-d2 in 0.6-0.7 mL of a non-deuterated, inert solvent (e.g., chloroform or acetone).

-

No internal standard is typically required for qualitative confirmation, but can be used for quantitative measurements.

NMR Acquisition Parameters:

-

Spectrometer: A spectrometer equipped with a deuterium probe.

-

Pulse Sequence: A standard single-pulse experiment.

-

Decoupling: Proton decoupling can be used to simplify the spectrum.

Data Analysis:

-

The resulting spectrum will show a signal corresponding to the deuterium at the C2 position.

-

The presence of this signal confirms the successful deuteration. The integral of this signal relative to an internal standard can be used for quantification.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and the relative abundance of its isotopologues. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for volatile compounds like HFIP-d2.

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile, anhydrous solvent such as dichloromethane or diethyl ether.

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar phase column like DB-1 or similar).

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected.

-

Oven Program: An appropriate temperature program should be used to ensure good separation of the analyte from any impurities. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 150°C.

-

Mass Spectrometer: An electron ionization (EI) source is typically used.

-

Scan Range: The mass range should be set to cover the expected molecular ions of the different isotopologues (e.g., m/z 50-200).

Data Analysis:

-

Identify the peak corresponding to HFIP in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

The mass spectrum will show the molecular ion ([M]⁺) and fragment ions. The isotopic purity is determined by the relative abundances of the molecular ions of the different isotopologues:

-

d2-HFIP: (C₃D₂F₆O)⁺

-

d1-HFIP: (C₃HD F₆O)⁺

-

d0-HFIP: (C₃H₂F₆O)⁺

-

-

The isotopic purity is calculated as the percentage of the d2-HFIP isotopologue relative to the sum of all HFIP isotopologues.

dot

References

- 1. This compound | Isotope-Labeled Compounds | 38701-74-5 | Invivochem [invivochem.com]

- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol-d{2}, 98%(Isotopic) 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. 1,1,1,3,3,3-Hexafluoro-2-propanol-d{2}, 98%(Isotopic) 1 g | Request for Quote [thermofisher.com]

- 4. 1,1,1,3,3,3-HEXAFLUOROISOPROPANOL-D2 | Eurisotop [eurisotop.com]

A Technical Guide to the Safe Handling of Deuterated Hexafluoroisopropanol (HFIP-d2)

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the safety protocols and handling procedures for deuterated hexafluoroisopropanol (HFIP-d2). Given that the primary difference between HFIP-d2 and its non-deuterated analog, hexafluoroisopropanol (HFIP), is isotopic, their chemical reactivity and toxicological profiles are considered virtually identical. Therefore, safety and handling procedures for HFIP are directly applicable to HFIP-d2.

HFIP-d2 is a colorless, volatile, and corrosive liquid with a pungent odor, primarily used as a solvent in NMR spectroscopy and for solubilizing peptides and protein aggregates in biochemical research.[1][2][3][4] Its unique properties, including strong hydrogen bonding capabilities and high polarity, also make it a valuable solvent in organic synthesis.[3][5][6] However, its hazardous nature necessitates strict adherence to safety protocols to minimize risks to personnel and the environment.

Physicochemical and Toxicological Data

Understanding the fundamental properties of HFIP-d2 is crucial for its safe handling. The data presented below is compiled from various safety data sheets and chemical repositories.

Table 1: Physicochemical Properties of HFIP-d2 and HFIP

| Property | Deuterated Hexafluoroisopropanol (HFIP-d2) | Hexafluoroisopropanol (HFIP) |

|---|---|---|

| CAS Number | 38701-74-5[1][2] | 920-66-1[2] |

| Molecular Formula | C₃D₂F₆O / (CF₃)₂CDOD[2] | C₃H₂F₆O / (CF₃)₂CHOH[7] |

| Molecular Weight | 170.05 g/mol [2][8] | 168.04 g/mol [9] |

| Appearance | Colorless liquid | Colorless, volatile liquid[3] |

| Odor | Pungent | Pungent, Strong[3][7] |

| Boiling Point | 59 °C[8] | 58-59 °C[7] |

| Melting Point | -4 °C[8] | -4 °C[7] |

| Density | ~1.60 g/mL[8] | 1.596 g/mL at 25 °C[3] |

| Vapor Pressure | Not available | 20.7 kPa at 25 °C |

| Water Solubility | Completely miscible[1] | Miscible[3] |

| pKa | ~9.3 (assumed similar to HFIP) | 9.3[3] |

Table 2: GHS Hazard Classification and Statements

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion / Irritation | 1A | H314: Causes severe skin burns and eye damage[1][10][11] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[1][10] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled[10][11] |

| Reproductive Toxicity | 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[1][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (central nervous system) through prolonged or repeated exposure if swallowed.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[10] |

Safe Handling and Engineering Controls

All work involving HFIP-d2 must be conducted with appropriate engineering controls and personal protective equipment to prevent exposure.

-

Primary Engineering Control: All handling of HFIP-d2 must be performed inside a certified chemical fume hood to control the inhalation of its volatile and harmful vapors.[12] The work area should be well-ventilated.[1]

-

Materials: Use only glass containers, as HFIP is corrosive to plastics.[12] Ensure all containers are kept tightly closed when not in use and are properly sealed and stored upright to prevent leakage.[12]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][11]

A comprehensive PPE strategy is mandatory. The following diagram outlines the selection process for appropriate PPE when working with HFIP-d2.

Caption: PPE selection workflow for handling HFIP-d2.

-

Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory.[12] An 8-inch minimum face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[12]

-

Hand Protection: Use impervious gloves. Butyl rubber gloves are recommended over standard nitrile for better resistance.[13] Double-gloving is a best practice.[12] Gloves must be inspected for integrity before use, and a proper glove removal technique must be employed to avoid skin contact.[12]

-

Body Protection: Wear a long-sleeved, impervious lab coat, long pants, and closed-toe shoes to ensure no skin is exposed.[12]

-

Respiratory Protection: Work should be conducted in a fume hood to eliminate the need for respiratory protection. If a risk assessment determines that a respirator is necessary (e.g., for a large spill cleanup), a full-face respirator with appropriate cartridges (type AXBEK) or a full-face supplied-air respirator must be used by trained and fit-tested personnel.[12]

Storage and Incompatibility

Proper storage is critical to prevent hazardous reactions and degradation.

-

Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive materials. Keep containers tightly closed and store them locked up.

-

Incompatible Materials: Segregate HFIP-d2 from strong oxidizing agents, alkali metals, strong acids, bases, aluminum, and zinc.[1]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

The following flowchart details the initial response to an exposure.

Caption: First aid decision workflow following exposure to HFIP-d2.

-

General Advice: First responders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.[1]

-

Skin Contact: Immediate medical treatment is required as corrosive injuries can be difficult to heal.[1]

-

Eye Contact: After flushing, consult an ophthalmologist immediately.[1]

-

Ingestion: Ingestion presents a danger of perforation of the esophagus and stomach.[1]

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

References

- 1. carlroth.com [carlroth.com]

- 2. 1,1,1,3,3,3-Hexafluoroisopropanol-Dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-143-1 [isotope.com]

- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 4. clearsynth.com [clearsynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Hexafluoroisopropanol D2 | Eurisotop [eurisotop.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. static.igem.org [static.igem.org]

- 13. reddit.com [reddit.com]

A Technical Guide to 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2: Properties, Suppliers, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2), a deuterated fluorinated alcohol with unique properties valuable in various scientific disciplines. This guide covers its chemical and physical properties, a comparative summary of suppliers and pricing, and detailed experimental protocols where its application is crucial. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this versatile solvent and research tool.

Core Properties and Applications

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a polar, non-coordinating solvent with a strong hydrogen bond-donating ability, low nucleophilicity, and high ionizing power. Its deuterated counterpart, HFIP-d2, where the hydrogen atoms on the hydroxyl and secondary carbon are replaced with deuterium, is particularly valuable in applications where isotopic labeling is advantageous.

The primary applications of HFIP-d2 include:

-

NMR Spectroscopy: Due to the absence of proton signals that would otherwise overlap with analyte signals, HFIP-d2 is an excellent solvent for ¹H NMR studies of various compounds, especially peptides and proteins that are readily soluble in it.

-

Biochemical Research: As a stable isotope-labeled compound, HFIP-d2 can be used as a tracer in biochemical reactions and for mechanistic studies.[1]

-

Mass Spectrometry: In techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), the use of deuterated solvents is fundamental to the experimental design. HFIP is known to solubilize and destabilize proteins, making it a useful co-solvent in HDX-MS studies of protein conformation and dynamics.

The non-deuterated form, HFIP, is widely used for:

-

Solubilizing Peptides and Proteins: HFIP is an exceptional solvent for peptides and can disrupt protein aggregates, including amyloid fibrils.[2][3]

-

Organic Synthesis: It serves as a unique reaction medium that can promote various chemical transformations.[2]

Supplier and Pricing Information

The following table summarizes publicly available information on suppliers of this compound and their pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk pricing.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Cenmed Enterprises | C005B-038018 | 99 atom % D | - | $244.07 |

| C005B-038017 | 99 atom % D | - | $976.72 | |

| LGC Standards | TRC-H293882-250MG | - | 250 mg | Contact for Price |

| TRC-H293882-500MG | - | 500 mg | Contact for Price | |

| TRC-H293882-1G | - | 1 g | Contact for Price | |

| Santa Cruz Biotechnology | sc-257849 | - | - | Contact for Price |

| Fisher Scientific (Cambridge Isotope Laboratories) | DLM-143-5X1G | 98% | 5 x 1 g | Contact for Price |

| InvivoChem | V4138 | - | 500 mg | Contact for Price |

| - | 1 g | Contact for Price | ||

| Eurisotop (Cambridge Isotope Laboratories) | DLM-143-1 | 98% (D) | 1 g | €110.00 |

| DLM-143-10 | 98% (D) | 10 g | €530.00 |

Experimental Protocols

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Studying Protein Conformation

This protocol is adapted from a study on the conformational properties of apomyoglobin in the presence of HFIP.[4] HDX-MS is a powerful technique to probe the solvent accessibility of backbone amide hydrogens in a protein, providing insights into its structure and dynamics.

Methodology:

-

Protein Preparation: Prepare a stock solution of the protein of interest (e.g., apomyoglobin) in a suitable aqueous buffer.

-

Induction of Partially Folded State: To induce a partially folded state, incubate the native protein with a low concentration of HFIP (e.g., 4% v/v).

-

Deuterium Labeling: Initiate the hydrogen-deuterium exchange by diluting the protein solution with a D₂O-based buffer containing the same concentration of HFIP. The exchange is carried out for various time points (e.g., 10s, 1 min, 10 min, 1 hr).

-

Quenching: Stop the exchange reaction by lowering the pH to ~2.5 and reducing the temperature to 0°C. This is typically achieved by adding a pre-chilled quench buffer.

-

Proteolytic Digestion: Immediately inject the quenched sample into an online proteolysis system (e.g., using a pepsin column) to digest the protein into smaller peptides.

-

Peptide Separation: Separate the resulting peptides using reverse-phase HPLC.

-

Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer to determine the mass increase for each peptide, which corresponds to the level of deuterium incorporation.

-

Data Analysis: Process the mass spectra to calculate the deuterium uptake for each peptide at each time point. This information is then used to map the regions of the protein that are protected from or exposed to the solvent.

Induction of Amyloid Fibril Formation in Islet Amyloid Polypeptide (IAPP)

This protocol is based on a study investigating the effect of HFIP on the aggregation of human islet amyloid polypeptide (hIAPP), a peptide associated with type II diabetes.[3]

Methodology:

-

Peptide Stock Solution: Prepare a stock solution of hIAPP in a suitable buffer (e.g., phosphate buffer at a specific pH).

-

Incubation with HFIP: Add varying concentrations of HFIP (e.g., 0% to 50% v/v) to aliquots of the hIAPP stock solution.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a specific period to allow for fibril formation.

-

Monitoring Fibril Formation: Monitor the extent of amyloid fibril formation using various biophysical techniques:

-

Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. Measure the fluorescence intensity at regular intervals to follow the kinetics of fibril formation.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of the peptide from a random coil to a β-sheet-rich conformation, which is characteristic of amyloid fibrils.

-

Atomic Force Microscopy (AFM): AFM can be used to directly visualize the morphology of the aggregates formed, confirming the presence of fibrils.

-

-

Data Analysis: Analyze the data from each technique to determine the effect of different HFIP concentrations on the rate and extent of fibril formation.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its effect on protein aggregation can be represented as a logical relationship. HFIP can modulate the energy landscape of protein folding and aggregation, influencing the pathway towards either folded monomers, soluble oligomers, or amyloid fibrils.

The following diagram illustrates the influence of HFIP concentration on the aggregation pathway of amyloidogenic peptides like hIAPP.

At low to moderate concentrations, HFIP can promote the formation of amyloid fibrils from unfolded monomers.[3] However, at higher concentrations, it tends to stabilize the soluble, often α-helical, conformation of the peptide, thereby inhibiting aggregation.[3] This dual role makes HFIP a valuable tool for studying the complex mechanisms of protein misfolding and aggregation.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

- 3. Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexafluoroisopropanol and acid destabilized forms of apomyoglobin exhibit structural differences - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 (CAS 38701-74-5)

An In-depth Technical Guide to CAS Number 38701-74-5 and the Related Compound 3-(4-Fluorobenzoyl)propionic Acid

This technical guide provides a detailed overview of the properties and uses of two distinct chemical compounds: 1,1,1,3,3,3-Hexafluoro-2-propanol-d2, which corresponds to CAS number 38701-74-5, and 3-(4-Fluorobenzoyl)propionic acid (CAS number 366-77-8), a compound of significant interest in pharmaceutical research. Due to the potential for ambiguity in search queries, this document addresses both substances to provide a comprehensive resource for researchers, scientists, and drug development professionals.

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 (HFIP-d2) is the deuterated form of hexafluoroisopropanol (HFIP). It is a stable isotope-labeled compound primarily used in biochemical research and as a specialized solvent.[1][2] Its unique properties, such as high polarity, strong hydrogen bond-donating ability, and low nucleophilicity, make it a valuable tool in organic synthesis and analytical chemistry.[3][4]

Core Properties

The key physicochemical properties of HFIP-d2 are summarized in the table below.

| Property | Value |

| CAS Number | 38701-74-5[5] |

| Molecular Formula | C₃D₂F₆O[5] |

| Molecular Weight | 170.05 g/mol [5] |

| Appearance | Liquid[6] |

| Density | 1.615 g/mL[5] |

| Melting Point | -4 °C[1][5] |

| Boiling Point | 59 °C[1][5] |

| Water Solubility | Fully miscible[1] |

| Synonyms | HFIP-d2, Hexafluoroisopropanol-d2[7] |

Synthesis and Manufacturing

The synthesis of HFIP-d2 is not extensively detailed in publicly available literature, but it is derived from its non-deuterated analog, HFIP. The synthesis of HFIP can be achieved through the reduction of hexafluoroacetone. A general industrial recovery process involves obtaining HFIP from waste streams of sevoflurane synthesis by heating a composition containing an HFIP hydrolyzable precursor with a strong protic acid.[8] The deuterated version is then prepared using appropriate deuterium sources in the synthesis process.

Applications in Research and Development

HFIP-d2's primary applications stem from its unique solvent properties and its nature as a stable isotope-labeled compound.

1.3.1 Use as a Specialized Solvent The non-deuterated form, HFIP, is a highly effective solvent for a wide range of polymers, including polyamides and polyesters, and is also used to solubilize peptides and monomerize β-sheet protein aggregates.[9] HFIP has been shown to be a multifunctional agent in metal-catalyzed reactions, acting as both a solvent and an activator.[10] The deuterated form, HFIP-d2, is employed when proton signals from the solvent would interfere with spectroscopic analysis, such as in NMR studies of reaction mechanisms.

1.3.2 Role in NMR Spectroscopy HFIP-d2 is used as an NMR solvent for compounds that are not soluble in more common deuterated solvents.[11] Its high polarity and ability to form strong hydrogen bonds can also be used to study molecular interactions and protein structures.

Experimental Protocols

1.4.1 General Protocol for a Friedel-Crafts Reaction using HFIP as a Promoter This protocol describes a metal-free synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines, where HFIP acts as a promoter.[12]

-

A mixture of a substituted imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equivalent) and difluoroacetaldehyde ethyl hemiacetal (0.30 mmol, 1.5 equivalents) is prepared.

-

1,1,1,3,3,3-hexafluoro-2-propanol (1.0 mL) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the reaction is quenched with H₂O (15 mL).

-

The product is extracted three times with ethyl acetate (3 x 15 mL).

-

The combined organic layer is dried over anhydrous Na₂SO₄.

-

After filtration and evaporation of the solvents under reduced pressure, the crude product is purified by column chromatography on silica gel.

1.4.2 General Protocol for NMR Titration to Study Host-Guest Interactions This protocol outlines the use of HFIP in ¹H-NMR titration to study its interaction with cyclodextrin (CD), demonstrating a common application for its deuterated analog in similar studies.[13]

-

A solution of the cyclodextrin molecule (0.6 mL, 1.0 mM) in D₂O is placed in an NMR tube.

-

The solution is titrated with increasing amounts of an HFIP stock solution (e.g., 0.5 mL, 150 mM).

-

¹H-NMR spectra are recorded after each addition of the HFIP solution.

-

Changes in the chemical shifts of the cyclodextrin protons are plotted against the HFIP/CD concentration ratio.

-

The resulting titration curve is analyzed using a non-linear least-squares curve fitting method to determine the association constant of the complex.

Visualized Workflows

Diagram 1: HFIP-Promoted Friedel-Crafts Reaction Workflow

Part 2: 3-(4-Fluorobenzoyl)propionic Acid (CAS 366-77-8)

3-(4-Fluorobenzoyl)propionic acid (FBPA) is a key metabolite of the antipsychotic drug haloperidol.[14] It is also a versatile building block in organic synthesis, particularly for the development of pharmaceuticals targeting inflammatory and pain-related conditions.[15]

Core Properties

The key physicochemical properties of FBPA are summarized in the table below.

| Property | Value |

| CAS Number | 366-77-8 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Appearance | White to beige powder/solid[15] |

| Melting Point | 98-104 °C[15] |

| Synonyms | 4-(4-Fluorophenyl)-4-oxobutanoic acid, Haloperidol metabolite III[15] |

Synthesis and Manufacturing

FBPA is commonly synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[16]

Biological Activity and Mechanism of Action

2.3.1 As a Metabolite of Haloperidol Haloperidol is extensively metabolized in the liver, with one of the pathways being N-dealkylation catalyzed by the CYP3A4 enzyme, which leads to the formation of FBPA.[17][18] While initially considered an inactive metabolite, studies have shown that FBPA possesses biological activity.

2.3.2 Receptor-Independent Signaling Pathway Research has demonstrated that FBPA can suppress locomotor activity and induce catalepsy in mice, similar to haloperidol, but it does not bind to the dopamine D2 receptor.[19] Instead, FBPA exerts its effects through a receptor-independent mechanism by directly interacting with and inhibiting mitogen-activated protein kinase kinase (MEK)1/2.[19] This inhibition blocks the downstream phosphorylation of extracellular signal-regulated kinase (ERK)1/2, suggesting a role for FBPA in modulating cellular signaling pathways.[19][20]

Applications in Research and Drug Development

2.4.1 Intermediate in Pharmaceutical Synthesis FBPA serves as a crucial intermediate in the synthesis of various pharmaceuticals.[15] Its fluorobenzoyl group enhances reactivity, making it a valuable building block for creating complex molecules, particularly those with anti-inflammatory and analgesic properties.[15] The aryl propionic acid scaffold is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs).[21]

Experimental Protocols

2.5.1 Friedel-Crafts Synthesis of 3-(4-Fluorobenzoyl)propionic Acid This protocol is adapted from a known synthetic method.[16]

-

A suspension of anhydrous aluminum chloride (170 g) in fluorobenzene (266 g) is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 10 °C.

-

Succinic anhydride (54.4 g) is added in small portions while maintaining the temperature between 10 °C and 20 °C.

-

The mixture is stirred for 1.5 hours at 10-20 °C and then heated on a steam bath for 45 minutes.

-

The reaction mixture is then poured onto 1.2 kg of crushed ice containing 280 mL of 6N HCl.

-

The product is extracted into methylene chloride. The organic layer is washed with water and then back-extracted into 2N NaOH.

-

The basic aqueous extract is treated with activated carbon and then acidified with HCl to precipitate the product.

-

The solid product is collected by filtration and can be recrystallized from a methylene chloride/hexane mixture.

Visualized Pathways

Diagram 2: Metabolic Pathway of Haloperidol to FBPA

Diagram 3: FBPA Inhibition of the MEK/ERK Signaling Pathway

References

- 1. 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL-D2 | 38701-74-5 [chemicalbook.com]

- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol-d{2}, 98%(Isotopic) 1 g | Request for Quote [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. AB258283 | CAS 38701-74-5 – abcr Gute Chemie [abcr.com]

- 6. armar-europa.de [armar-europa.de]

- 7. CAS 38701-74-5: 2-Propan-2-d-ol-d, 1,1,1,3,3,3-hexafluoro- [cymitquimica.com]

- 8. US20050222468A1 - Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis - Google Patents [patents.google.com]

- 9. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,1,1,3,3,3-Hexafluoroisopropanol-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. scbt.com [scbt.com]

- 15. chemimpex.com [chemimpex.com]

- 16. prepchem.com [prepchem.com]

- 17. Development and Evaluation of a Physiologically Based Pharmacokinetic Model for Predicting Haloperidol Exposure in Healthy and Disease Populations [mdpi.com]

- 18. 3-(4-Fluorobenzoyl)propionic acid 97 366-77-8 [sigmaaldrich.com]

- 19. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

Navigating the Acidity of Deuterated Hexafluoroisopropanol: A Technical Guide

An in-depth exploration of the acidity and pKa of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and the methodologies for their determination.

Introduction

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a polar, highly fluorinated alcohol with a unique combination of properties, including strong hydrogen bond donating ability, high ionizing power, and low nucleophilicity. These characteristics make it a valuable solvent in organic synthesis, peptide chemistry, and polymer science. The deuterated isotopologue, this compound (HFIP-d2), where the hydrogen atoms of the hydroxyl and methine groups are replaced by deuterium, is of particular interest for mechanistic studies, isotopic labeling in mass spectrometry, and as a solvent in NMR spectroscopy. Understanding the acidity and pKa of HFIP-d2 is crucial for its effective application in these fields. This guide provides a detailed analysis of the acidity of HFIP-d2, including a quantitative comparison with its non-deuterated counterpart and comprehensive experimental protocols for pKa determination.

Quantitative Acidity Data

The substitution of a protium (¹H) with a deuterium (²H) in the hydroxyl group of an alcohol typically leads to a decrease in acidity, resulting in a higher pKa value. This phenomenon, known as the solvent deuterium isotope effect, is attributed to the lower zero-point energy of the O-D bond compared to the O-H bond, making the O-D bond stronger and less likely to dissociate. The magnitude of this effect for alcohols is generally in the range of 0.4 to 0.6 pKa units. Theoretical studies on a range of organic acids have shown an average calculated ΔpKa (pKa in D₂O - pKa in H₂O) of approximately 0.53 to 0.65.

Based on these established principles, the pKa of HFIP-d2 can be estimated as follows:

| Compound | Common Abbreviation | CAS Number | pKa (in H₂O) | Estimated pKa (in D₂O) |

| 1,1,1,3,3,3-Hexafluoropropan-2-ol | HFIP | 920-66-1 | 9.3[1] | - |

| This compound | HFIP-d2 | 38701-74-5 | - | ~9.8 |

Table 1: Comparison of the pKa values of HFIP and the estimated pKa of HFIP-d2.

Experimental Protocols for pKa Determination

The determination of the pKa of a highly acidic and fluorinated alcohol like HFIP or HFIP-d2 requires precise experimental techniques. The following are detailed methodologies for three common and effective methods.

¹⁹F NMR Spectroscopy

This method is particularly well-suited for fluorinated compounds as it directly probes the fluorine nuclei, which are highly sensitive to changes in the electronic environment upon deprotonation. A published method for the determination of pKa values of fluorocompounds in water using ¹⁹F NMR has been successfully applied to HFIP.[2][3]

Principle: The chemical shift of the fluorine atoms in the CF₃ groups of HFIP is dependent on the protonation state of the hydroxyl group. By measuring the ¹⁹F NMR chemical shift at various pH values, a titration curve can be generated, and the pKa can be determined as the pH at the inflection point.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of HFIP-d2 (or HFIP) of known concentration (e.g., 10 mM) in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if solubility is a concern).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 11).

-

For each pH point, mix a precise volume of the HFIP-d2 stock solution with the buffer solution in an NMR tube. The final concentration of HFIP-d2 should be consistent across all samples.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

-

Use a high-resolution NMR spectrometer. A proton-decoupled ¹⁹F spectrum is typically acquired to simplify the signal to a singlet.

-

-

Data Analysis:

-

Determine the ¹⁹F chemical shift of the CF₃ groups for each pH value.

-

Plot the chemical shift (δ) as a function of pH.

-

Fit the data to the following sigmoidal equation: δ = (δₐ + δₙ * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where:

-

δ is the observed chemical shift

-

δₐ is the chemical shift of the fully deprotonated species (alkoxide)

-

δₙ is the chemical shift of the neutral species (alcohol)

-

pKa is the acid dissociation constant

-

-

The pKa is the pH value at the inflection point of the curve.

-

Potentiometric Titration

This classical method involves the direct measurement of pH as a titrant is added to the sample solution. It is a highly accurate method when performed carefully.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Methodology:

-

Apparatus Setup:

-

Use a calibrated pH meter with a glass electrode.

-

Employ a burette for the precise addition of the titrant.

-

Use a magnetic stirrer to ensure homogeneity of the solution.

-

-

Sample Preparation and Titration:

-

Accurately weigh a sample of HFIP-d2 and dissolve it in a known volume of deionized, carbonate-free water.

-

The initial concentration of the HFIP-d2 solution should be in the millimolar range.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH against the volume of titrant added to obtain the titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The volume of titrant at the half-equivalence point is half of the volume at the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

-

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. For HFIP, which does not have a strong chromophore, this method may be less suitable unless a suitable indicator dye is used in a competitive assay. However, for compounds where it is applicable, it is a sensitive technique.

Principle: The absorbance of a solution containing the acidic compound is measured at a specific wavelength over a range of pH values. The change in absorbance is related to the ratio of the protonated and deprotonated species, from which the pKa can be calculated.

Methodology:

-

Preliminary Spectral Analysis:

-

Record the UV-Vis absorption spectra of the compound in a highly acidic solution (to obtain the spectrum of the fully protonated form) and a highly basic solution (to obtain the spectrum of the fully deprotonated form).

-

Identify a wavelength where the difference in absorbance between the two forms is maximal.

-

-

Absorbance Measurements at Various pHs:

-

Prepare a series of solutions of the compound at a constant concentration in buffers of varying, known pH values.

-

Measure the absorbance of each solution at the predetermined wavelength.

-

-

Data Analysis:

-

Plot the absorbance as a function of pH.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation in terms of absorbance: pKa = pH + log[(A - Aᵢ) / (Aₙ - A)] where:

-

A is the absorbance at a given pH

-

Aᵢ is the absorbance of the fully deprotonated (ionized) form

-

Aₙ is the absorbance of the fully protonated (neutral) form

-

-

Alternatively, the pKa is the pH at which the absorbance is exactly halfway between the absorbances of the fully protonated and deprotonated forms.

-

Conclusion

The acidity of this compound is a critical parameter for its application in various scientific domains. While direct experimental data for its pKa is scarce, a reliable estimate of approximately 9.8 can be made based on the known pKa of its protium analog and the established deuterium isotope effect. For researchers requiring a precise value, this guide provides detailed experimental protocols for ¹⁹F NMR spectroscopy, potentiometric titration, and UV-Vis spectrophotometry. The choice of method will depend on the available instrumentation and the specific requirements of the study. The provided workflows and data serve as a valuable resource for scientists and professionals in drug development and chemical research, enabling a more informed and effective use of this important deuterated solvent.

References

Unveiling the Hydrogen Bonding Prowess of Deuterated Hexafluoroisopropanol (HFIP-d2): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate hydrogen bonding characteristics of deuterated hexafluoroisopropanol (HFIP-d2) is paramount for leveraging its unique solvent properties in complex chemical and biological systems. This technical guide provides an in-depth analysis of the hydrogen bonding properties of HFIP-d2, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Hexafluoroisopropanol (HFIP) is a highly polar, strongly hydrogen bond-donating solvent renowned for its ability to stabilize ionic species, facilitate proton transfer, and engage in a variety of intermolecular interactions.[1][2] Its deuterated analogue, HFIP-d2, in which the hydrogen atoms on the hydroxyl and methine groups are replaced with deuterium, offers a valuable tool for mechanistic studies and isotopic labeling. The substitution of deuterium for hydrogen introduces subtle yet significant changes in the vibrational frequencies and strengths of hydrogen bonds, providing a sensitive probe for investigating reaction mechanisms and molecular interactions.[3][4][5][6]

Core Hydrogen Bonding Properties of HFIP-d2

HFIP-d2, like its non-deuterated counterpart, is an exceptionally strong hydrogen bond donor. This property arises from the electron-withdrawing effect of the two trifluoromethyl groups, which increases the acidity of the hydroxyl proton (or deuteron in this case).[7][8] The strength of the hydrogen bonds formed by HFIP-d2 can be quantified by observing the significant red-shift in the O-D stretching frequency in its infrared (IR) spectrum upon complexation with a hydrogen bond acceptor.[9][10][11]

Studies using infrared photodissociation (IRPD) spectroscopy on gas-phase halide anion complexes with HFIP have demonstrated its superior hydrogen bond donor ability compared to isopropanol and water. The O-H(D) stretching fundamentals are red-shifted twice as much in HFIP complexes, directly reflecting this enhanced capability.[7][8][12][13][14] An energy decomposition analysis reveals that the significantly larger binding energy in HFIP complexes is primarily due to differences in electrostatic attraction.[7][12][13][14]

Quantitative Analysis of Hydrogen Bonding

The following tables summarize key quantitative data from spectroscopic studies on HFIP and its deuterated analogues, illustrating the impact of hydrogen bonding and deuteration.

| Complex | O-H Stretching Frequency (νOH) / cm⁻¹ | Red-Shift (ΔνOH) / cm⁻¹ | Reference |

| [F, (HFIP)]⁻ | 1436 | > 2230 | [9][10] |

| [F, (HFIP)₂]⁻ | - | 1878 | [10][11] |

| [F, (HFIP)₃]⁻ | - | 1067 | [10][11] |

| X⁻(H₂O) (X=Cl, Br, I) | 3158 - 3417 | - | [8] |

Table 1: Infrared Spectroscopic Data for HFIP Complexes. The dramatic red-shift in the O-H stretching frequency upon complexation with a fluoride anion highlights the exceptional hydrogen bond donor strength of HFIP.

| System | Hydrogen Bond | Lifetime (ps) |

| HFIP/Acetone | H(HFIP)-O(Ace) | 9 |

| HFIP/Acetone | H(HFIP)-O(HFIP) | 3 |

| HFIP/Methanol | H(HFIP)-O(MeOH) | 48 (at 0.2 mole fraction HFIP) |

Table 2: Hydrogen Bond Lifetimes in HFIP Mixtures. Molecular dynamics simulations show that the lifetime of hydrogen bonds, and thus their strength, varies depending on the hydrogen bond acceptor.[15][16]

Experimental Methodologies

A comprehensive understanding of HFIP-d2's hydrogen bonding properties is derived from various experimental techniques. Below are detailed protocols for key methods.

Infrared Photodissociation (IRPD) Spectroscopy of Gas-Phase Complexes

This technique allows for the precise characterization of hydrogen bonding in isolated, mass-selected complexes.

Experimental Workflow:

References

- 1. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Hydroxyl-hydrogen bond and deuterium isotope effect on 13C chemical shift [inis.iaea.org]

- 4. H/D Isotope Effects in Hydrogen Bonded Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H/D isotope effects in hydrogen bonded systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Quantifying hexafluoroisopropanol's hydrogen bond donor ability: infrared photodissociation spectroscopy of halide anion HFIP complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantifying hexafluoroisopropanol's hydrogen bond donor ability: infrared photodissociation spectroscopy of halide anion HFIP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying hexafluoroisopropanol's hydrogen bond donor ability: infrared photodissociation spectroscopy of halide anion HFIP complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Hydrogen Bonding and Vaporization Thermodynamics in Hexafluoroisopropanol‐Acetone and ‐Methanol Mixtures. A Joined Cluster Analysis and Molecular Dynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Compounds in 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a polar, highly fluorinated solvent with a unique set of properties that make it invaluable in various scientific disciplines, particularly in chemistry and drug development. Its deuterated analogue, 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2), is frequently employed in nuclear magnetic resonance (NMR) spectroscopy for the analysis of polymers and peptides that are insoluble in more common deuterated solvents. This guide provides an in-depth overview of the solubility of various compounds in HFIP-d2, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows. While quantitative solubility data in HFIP-d2 is not extensively documented in publicly available literature, this guide compiles the available information and provides a framework for researchers to assess solubility for their specific applications. The solubility characteristics of the deuterated and non-deuterated forms of HFIP are expected to be very similar.

Core Properties of 1,1,1,3,3,3-Hexafluoropropan-2-ol

HFIP's exceptional solvent properties are attributed to its strong hydrogen bonding capacity, high polarity, and the presence of six fluorine atoms which impart low nucleophilicity and high ionizing power. It is a dense, volatile, and corrosive liquid that requires careful handling.

Data Presentation: Solubility of Various Compounds

Due to a scarcity of specific quantitative solubility data for a wide range of compounds in this compound, the following table summarizes the available quantitative data and qualitative solubility characteristics for different classes of compounds. Researchers should consider this a guide and should determine the precise solubility for their specific compounds and experimental conditions.

| Compound Class | Compound Name | Temperature (°C) | Quantitative Solubility | Qualitative Solubility |

| Cyclodextrins | β-Cyclodextrin | 20 | 34 g / 100 mL | High |

| Peptides | Various | Ambient | Not Available | Generally high, especially for hydrophobic and aggregation-prone peptides. HFIP is known to disrupt β-sheet structures.[1][2] |

| Polymers | Various | Ambient | Not Available | Excellent solvent for a wide range of polymers, including those insoluble in common organic solvents. |

| Salts | General Inorganic Salts | Ambient | Not Available | Generally low to insoluble, as HFIP is a non-aqueous organic solvent. Solubility will depend on the specific salt. |

| Small Organic Molecules | Various | Ambient | Not Available | Solubility is highly dependent on the functional groups and polarity of the molecule. Generally good for polar organic compounds. |

Experimental Protocols

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized procedure for determining the equilibrium solubility of a solid compound in this compound. This method is based on the well-established shake-flask technique, adapted for the specific properties of HFIP-d2.

1. Materials and Equipment:

-

Compound of interest (solute)

-

This compound (solvent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker or incubator

-

Centrifuge with temperature control

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or NMR)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Record the exact weight of the compound added.

-

Add a known volume or weight of this compound to the vial.

-

Tightly cap the vial to prevent solvent evaporation, which is critical due to the volatility of HFIP.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically for each compound.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in g/L or mol/L using the measured concentration and the dilution factor.

-

3. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis, a process where HFIP is often used during the cleavage step to release the synthesized peptide from the solid support.

Caption: A typical workflow for solid-phase peptide synthesis (SPPS).

Polymer Analysis by NMR Spectroscopy Workflow